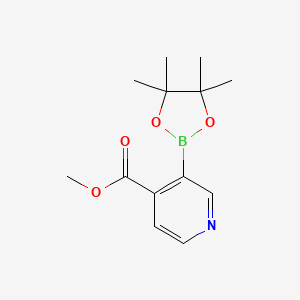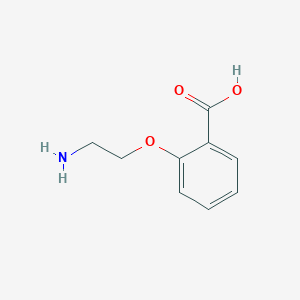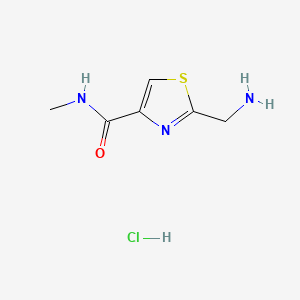
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride is a chemical compound that features a thiazole ring, an aminomethyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride typically involves the reaction of a thiazole derivative with an aminomethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .
化学反応の分析
Types of Reactions
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring, leading to a diverse range of derivatives .
科学的研究の応用
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride include:
2-Aminothiazole: A simpler thiazole derivative with similar structural features.
Aminomethyl propanol: An alkanolamine with an aminomethyl group, used in various chemical applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple scientific disciplines .
特性
分子式 |
C6H10ClN3OS |
|---|---|
分子量 |
207.68 g/mol |
IUPAC名 |
2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H9N3OS.ClH/c1-8-6(10)4-3-11-5(2-7)9-4;/h3H,2,7H2,1H3,(H,8,10);1H |
InChIキー |
YVNYOVVTQNVMAL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CSC(=N1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


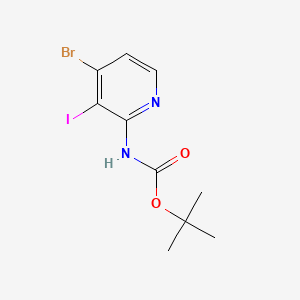
![2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
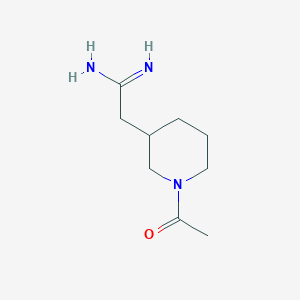



![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
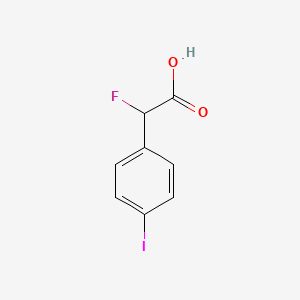
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
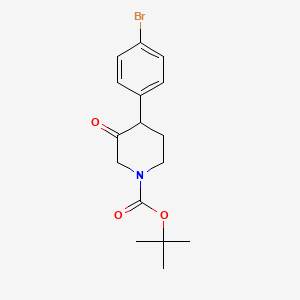
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
